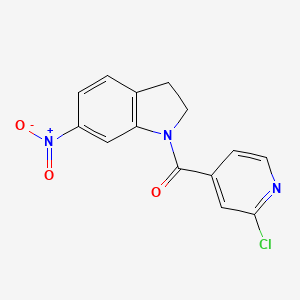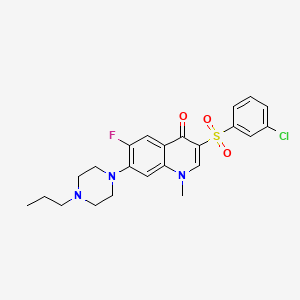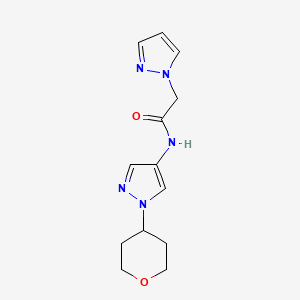
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Pyrazole-acetamide Derivatives
Researchers have synthesized pyrazole-acetamide derivatives and explored their properties through various analytical techniques. One study detailed the synthesis of pyrazole-acetamide derivatives with potential antioxidant activity. These compounds, including [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, were synthesized and characterized by IR, NMR, ESI-MS, and single crystal X-ray crystallography. The study highlighted the effect of hydrogen bonding on the self-assembly process of these compounds and their significant antioxidant activity, suggesting potential applications in scientific research related to oxidative stress and its biological implications (K. Chkirate et al., 2019).
Antimicrobial Applications
Another area of application is the development of antimicrobial agents. Various pyrazole-acetamide derivatives have been synthesized and tested for their antimicrobial efficacy. For instance, novel thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety were synthesized and demonstrated promising biological activity against various microorganisms. These findings underscore the potential of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (H. M. Aly et al., 2011).
Crystal Structure Analysis
The crystal structure analysis of pyrazole-acetamide derivatives provides insight into their potential applications in material science and molecular engineering. For example, the study on the synthesis, crystal structure, and biological activity of a specific pyrazole-acetamide compound revealed its moderate herbicidal and fungicidal activities. The detailed crystallographic analysis contributes to understanding the structure-activity relationships, essential for designing compounds with targeted properties for various scientific applications (霍静倩 et al., 2016).
Potential in Antipsychotic Therapy
Although the request excluded drug use and dosage information, it's noteworthy to mention the investigation into novel pyrazole-acetamide derivatives for their potential antipsychotic activity. This research avenue, exploring the behavioral and pharmacological effects of these compounds, could inform the development of new therapeutic strategies for psychiatric disorders, emphasizing the versatility of pyrazole-acetamide derivatives in scientific research beyond their molecular properties (L. Wise et al., 1987).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities . Another study suggests that diphenyl-1H-pyrazole derivatives target the insect ryanodine receptor , which is a promising target for the development of novel insecticides .
Mode of Action
Based on the known actions of similar pyrazole-bearing compounds, it can be inferred that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect pathways related to these diseases.
Pharmacokinetics
The compound’s structure, which includes a tetrahydro-2h-pyran-4-yl group , may influence its pharmacokinetic properties
Result of Action
Based on the known actions of similar pyrazole-bearing compounds, it can be inferred that the compound may have potent antileishmanial and antimalarial effects .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-13(10-17-5-1-4-14-17)16-11-8-15-18(9-11)12-2-6-20-7-3-12/h1,4-5,8-9,12H,2-3,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMTTAACBRAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)
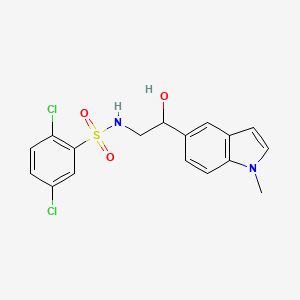

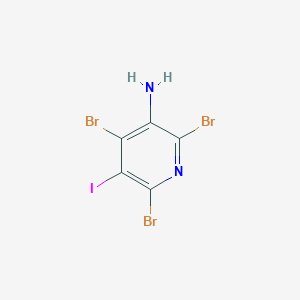
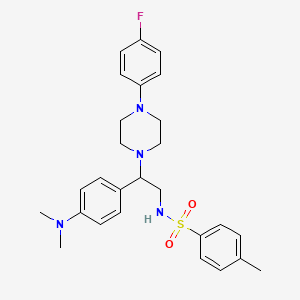
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)-2-propenenitrile](/img/structure/B2441063.png)
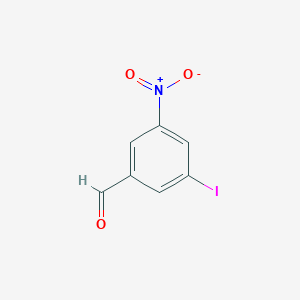
![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)
